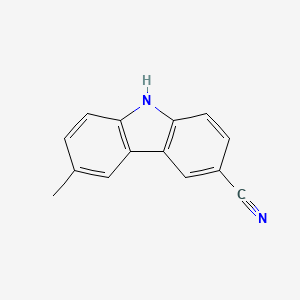
6-Methyl-9H-carbazole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-9H-carbazole-3-carbonitrile is an organic compound with the molecular formula C14H10N2 It is a derivative of carbazole, a nitrogen-containing heterocyclic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-9H-carbazole-3-carbonitrile typically involves the reaction of 6-methylcarbazole with cyanogen bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-9H-carbazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole-3-carbonitrile derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Carbazole-3-carbonitrile derivatives with various oxidation states.
Reduction: 6-Methyl-9H-carbazole-3-amine.
Substitution: Functionalized carbazole derivatives with different substituents on the carbazole ring.
Wissenschaftliche Forschungsanwendungen
6-Methyl-9H-carbazole-3-carbonitrile has several scientific research applications:
Organic Electronics: It is used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-donating properties.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.
Material Science: It is employed in the development of novel polymers and materials with unique optoelectronic properties.
Wirkmechanismus
The mechanism of action of 6-Methyl-9H-carbazole-3-carbonitrile in its applications involves its ability to participate in electron transfer processes. In organic electronics, it acts as an electron donor, facilitating charge transport. In pharmaceuticals, its mechanism of action depends on the specific drug it is incorporated into, often involving interactions with molecular targets such as enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9H-Carbazole-3-carbonitrile: Similar in structure but lacks the methyl group at the 6-position.
1,3,6,8-Tetramethyl-carbazole: A derivative with additional methyl groups, used in thermally activated delayed fluorescence (TADF) emitters.
2,6-Bis(2,7-dimethyl-9H-carbazol-9-yl)pyridine: A hybrid compound used in phosphorescent OLEDs.
Uniqueness
6-Methyl-9H-carbazole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring precise control over electronic characteristics, such as in OLEDs and other optoelectronic devices.
Eigenschaften
Molekularformel |
C14H10N2 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
6-methyl-9H-carbazole-3-carbonitrile |
InChI |
InChI=1S/C14H10N2/c1-9-2-4-13-11(6-9)12-7-10(8-15)3-5-14(12)16-13/h2-7,16H,1H3 |
InChI-Schlüssel |
PLRXIADOLXRWGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)NC3=C2C=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


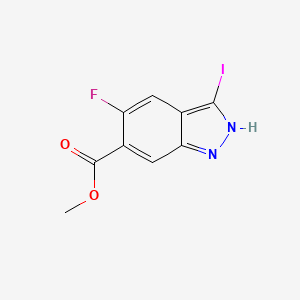
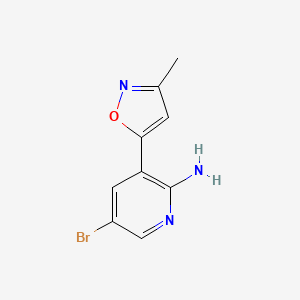
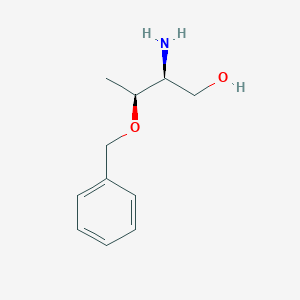
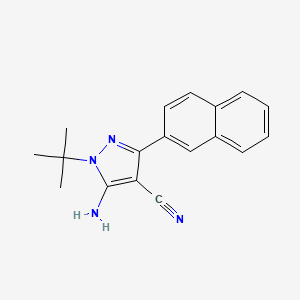
![4-(4-Methoxyphenyl)-3,4,8-triazatricyclo[7.5.0.02,6]tetradeca-1(9),2,7-trien-5-one](/img/structure/B12327972.png)
![tert-Butyl 4-((2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B12327977.png)

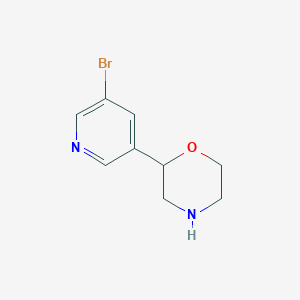
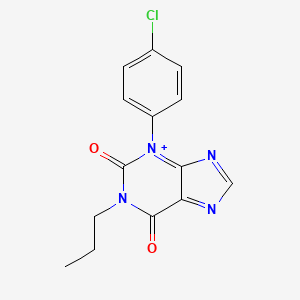


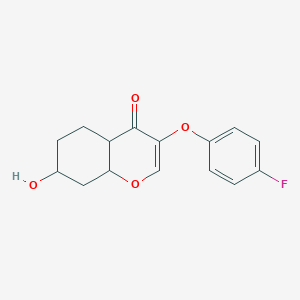

![Cyclohexanol, 4-[(4-chloro-6-methyl-2-pyrimidinyl)amino]-, trans-](/img/structure/B12328011.png)
